2,3-Dibromotetrahydro-2H-pyran

Vue d'ensemble

Description

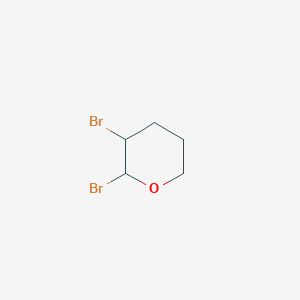

2,3-Dibromotetrahydro-2H-pyran is a brominated derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the tetrahydropyran ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromotetrahydro-2H-pyran typically involves the bromination of tetrahydropyran. One common method is the direct bromination of tetrahydropyran using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of bromine in large quantities requires proper handling and safety measures due to its corrosive and toxic nature.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atoms at positions 2 and 3 act as leaving groups, enabling nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of bromine increases the electrophilicity of adjacent carbons, facilitating attack by nucleophiles such as methoxide or Grignard reagents .

Mechanistic Pathway

-

Step 1 : Nucleophile (e.g., methoxide) attacks the electrophilic carbon at position 3 (C-3) due to steric accessibility.

-

Step 2 : Bromine leaves, forming a transient oxonium intermediate.

-

Step 3 : Ring re-aromatization stabilizes the product.

Example : Reaction with sodium methoxide yields 2-methoxy-3-bromotetrahydropyran, retaining the tetrahydropyran ring structure .

Reactions with Grignard Reagents

Grignard reagents (e.g., methyl- or phenylmagnesium bromide) exhibit non-stereospecific coupling with this compound, producing mixtures of cis and trans products .

Key Findings

| Starting Dihalide Configuration | Grignard Reagent | Product Ratio (cis:trans) |

|---|---|---|

| cis-2,3-dibromide | CH₃MgBr | 1:1 |

| trans-2,3-dibromide | CH₃MgBr | 1:1 |

| cis-2,3-dibromide | PhMgBr | 1.2:1 |

-

Equilibration Effect : Grignard reagents rapidly equilibrate cis/trans dihalide mixtures before coupling, leading to product ratios independent of starting material configuration .

-

Steric Factors : Bulkier reagents (e.g., phenyl) slightly favor cis products due to axial attack preferences .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form dihydropyrans or ring-opened alkenes.

Examples

-

With NaOH/EtOH : Eliminates HBr to yield 2-bromo-5,6-dihydro-2H-pyran .

-

With Strong Bases (e.g., KOtBu) : Generates conjugated dienes via double elimination, though competing ring-opening pathways may dominate .

Mechanism :

-

Base abstracts β-hydrogen adjacent to bromine.

Ring-Opening and Scission Reactions

Controlled ring-opening reactions enable access to functionalized alkenes or cyclic ketones.

Acid-Catalyzed Ring Scission

-

Conditions : H₂SO₄ in aqueous methanol.

-

Product : (E)-4-methoxypent-4-en-1-ol (86% yield), formed via regioselective C-O bond cleavage .

Oxidative Ring Transformation

-

IBX Oxidation : Converts dihydropyran intermediates to tetrasubstituted 2H-pyrans via electrocyclization .

Stereochemical and Conformational Insights

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has demonstrated that derivatives of tetrahydropyran compounds exhibit notable antitumor properties. For instance, compounds synthesized from 2H-pyran-2-ones have shown effectiveness against various cancer cell lines, including neuroblastoma and melanoma . The incorporation of bromine into the tetrahydropyran structure may enhance these biological activities due to the increased reactivity and potential for interaction with biological targets.

1.2 Antimicrobial Properties

Studies have indicated that certain brominated pyran derivatives display antimicrobial activity. The presence of bromine in 2,3-dibromotetrahydro-2H-pyran could contribute to its efficacy against bacterial strains, making it a candidate for further exploration in antibiotic development .

1.3 Synthesis of Bioactive Molecules

this compound can serve as a versatile intermediate in the synthesis of bioactive natural products. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced therapeutic profiles .

Materials Science Applications

2.1 Light-Emitting Devices

The synthesis of functionalized spirocyclic ketals from 2H-pyran derivatives has been utilized in the fabrication of light-emitting devices. These materials are promising for applications in organic electronics due to their ability to emit light across various wavelengths . The unique properties imparted by the dibrominated structure may enhance the performance and stability of these devices.

2.2 Polymer Chemistry

Research has explored the use of tetrahydropyran compounds in polymer synthesis. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability, making it a valuable component in advanced material formulations .

Synthetic Organic Chemistry Applications

3.1 Building Block for Complex Molecules

The compound serves as a crucial building block in synthetic organic chemistry, facilitating the construction of more complex molecular architectures through various reactions such as cycloaddition and ring-opening processes . Its reactivity allows chemists to explore diverse synthetic pathways leading to valuable chemical entities.

3.2 Methodology Development

Innovative synthetic methodologies involving this compound have been developed, showcasing its utility in asymmetric synthesis and catalysis. These methodologies can lead to higher yields and selectivity in chemical transformations, enhancing overall efficiency in laboratory settings .

Case Study: Antitumor Activity Evaluation

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound Derivative A | SH-SY5Y Neuroblastoma | 6.7 | |

| This compound Derivative B | Melanoma IPC | >200 |

This table summarizes findings from studies assessing the cytotoxic effects of dibrominated tetrahydropyrans on cancer cell lines.

Synthetic Pathways Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition with Enals | Room Temperature | 85% | |

| Ring Opening with Nucleophiles | Basic Conditions | 90% |

This table outlines various synthetic strategies employing this compound as a reactant, highlighting yields achieved under different conditions.

Mécanisme D'action

The mechanism of action of 2,3-Dibromotetrahydro-2H-pyran is primarily based on its reactivity due to the presence of bromine atoms. The bromine atoms make the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dichlorotetrahydro-2H-pyran: Similar structure with chlorine atoms instead of bromine. It exhibits different reactivity and properties due to the difference in halogen atoms.

2,3-Diiodotetrahydro-2H-pyran: Contains iodine atoms, which are larger and more reactive than bromine, leading to different chemical behavior.

2,3-Difluorotetrahydro-2H-pyran: Fluorine atoms impart different electronic properties, making it less reactive compared to brominated derivatives.

Uniqueness

2,3-Dibromotetrahydro-2H-pyran is unique due to the specific reactivity imparted by the bromine atoms. Bromine atoms are larger and more polarizable than chlorine and fluorine, making the compound more reactive in substitution and elimination reactions. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.

Activité Biologique

2,3-Dibromotetrahydro-2H-pyran is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by a six-membered ring containing two bromine atoms at the 2 and 3 positions. The synthesis of this compound typically involves bromination reactions of tetrahydropyran derivatives, which can be achieved through various methods including electrophilic addition reactions involving bromine .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activity. In particular, this compound has been shown to inhibit the growth of various bacterial strains. A study highlighted that the compound demonstrated effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to cell death through oxidative stress mechanisms .

Case Studies and Research Findings

Several case studies have provided insights into the mechanisms of action and efficacy of this compound:

- In Vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for various cancer types were reported to be between 10 µM to 30 µM.

- Mechanistic Insights : Molecular docking studies suggest that this compound interacts with key enzymes involved in cancer metabolism. For example, it has been shown to bind effectively to the active sites of enzymes such as COX-2 and SIRT6, which play roles in inflammation and metabolic regulation .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Streptococcus pneumoniae | 10 µg/mL |

Table 2: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Propriétés

IUPAC Name |

2,3-dibromooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c6-4-2-1-3-8-5(4)7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJVXKXCTDBRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448127 | |

| Record name | 2,3-Dibromotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56660-59-4 | |

| Record name | 2,3-Dibromotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.